12-Hydroxymethylbenzo(a)pyrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[a]pyren-12-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O/c22-12-16-11-19-17-6-2-1-4-14(17)10-15-9-8-13-5-3-7-18(16)20(13)21(15)19/h1-11,22H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZVPWWLRDQHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C=C(C5=CC=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80241510 | |
| Record name | 12-Hydroxymethylbenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94500-43-3 | |
| Record name | 12-Hydroxymethylbenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094500433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Hydroxymethylbenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Formation and Enzymatic Biotransformation of 12 Hydroxymethylbenzo a Pyrene
Precursor Pathways and Biosynthesis of 12-Hydroxymethylbenzo(a)pyrene
The formation of this compound is not a direct process but rather the result of a multi-step metabolic pathway involving methylation and oxidation of the parent compound, Benzo(a)pyrene.
Role of Benzo(a)pyrene (B[a]P) in Hydroxymethylation Processes
Benzo(a)pyrene (B[a]P) is a well-established procarcinogen that requires metabolic activation to exert its biological effects. mdpi.comnih.gov It serves as the foundational substrate for the synthesis of its numerous derivatives, including hydroxylated, methylated, and hydroxymethylated metabolites. nih.goviarc.fr The metabolic conversion of the parent B[a]P molecule is the initiating step for the formation of this compound. This process typically begins with enzymes aiming to increase the water solubility of the lipophilic B[a]P to facilitate its excretion. pnas.org
Involvement of Methylation Reactions (e.g., S-Adenosylmethionine-Dependent Biomethylation)
A key pathway in the formation of hydroxymethyl derivatives of B[a]P involves initial methylation. While the direct methylation of B[a]P at the 12-position is not as extensively documented as at other sites, the mechanism is understood from studies on related isomers. For instance, research has demonstrated a "meso-region biomethylation" mechanism for the formation of 6-methylbenzo[a]pyrene (B1207296). nih.gov In this pathway, S-adenosyl-L-methionine (SAM) serves as the carbon donor. nih.govnih.gov It is proposed that a similar enzymatic methylation of B[a]P, potentially involving catechol-O-methyltransferase (COMT) or other methyltransferases, could lead to the formation of 12-methylbenzo[a]pyrene (B14172240). nih.gov Studies on two-stage skin carcinogenesis models have shown that B[a]P exposure can alter levels of epigenetic-associated metabolites like SAM and methionine, indicating a clear link between B[a]P metabolism and methylation processes. oup.comoup.com
Oxidative Metabolism of Methylated Precursors to Hydroxymethyl Derivatives
Following the formation of a methylated precursor, such as 12-methylbenzo[a]pyrene, the next step is the oxidative metabolism of the methyl group. This benzylic oxidation is catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Research on other methylated polycyclic aromatic hydrocarbons (PAHs) confirms that alkyl substitutions shift the focus of metabolic oxidation from the aromatic ring to the alkyl side chain. wur.nl For example, 6-methylbenzo[a]pyrene is known to be metabolized by CYPs to 6-hydroxymethylbenzo[a]pyrene. nih.gov It is through this analogous enzymatic oxidation that 12-methylbenzo[a]pyrene is converted into this compound.
Phase I Metabolic Pathways Leading to and from this compound
Once formed, this compound can undergo further Phase I metabolism, primarily through the actions of cytochrome P450 and epoxide hydrolase enzymes. These pathways can either detoxify the compound or lead to the formation of other reactive intermediates.
Cytochrome P450 (CYP)-Mediated Hydroxylation of Aromatic Rings
The cytochrome P450 monooxygenase system, particularly isoforms like CYP1A1 and CYP1B1, is central to the metabolism of B[a]P and its derivatives. d-nb.infomdpi.com These enzymes catalyze the oxidation of the aromatic rings, forming epoxides and phenols. mdpi.comosti.gov Studies have shown that the twelve possible isomeric monophenols of B[a]P exhibit different metabolic fates. Specifically, 12-hydroxybenzo(a)pyrene is classified as a premutagen, meaning it can be further metabolized to mutagenic products. researchgate.net This indicates that the 12-position of the B[a]P ring system is accessible to and actively processed by CYP enzymes. The presence of the hydroxymethyl group on this compound would influence the subsequent enzymatic hydroxylation on the aromatic rings, potentially leading to the formation of various dihydroxy- or phenol-hydroxymethyl- derivatives.
Epoxide Hydrolase Activities in Dihydrodiol Formation
A critical pathway in B[a]P metabolism is the formation of dihydrodiols from epoxide intermediates, a reaction catalyzed by epoxide hydrolase (EH). mdpi.comd-nb.infoosti.gov The process begins with CYP enzymes forming an epoxide on the aromatic ring, which is then hydrolyzed by EH to a trans-dihydrodiol. d-nb.infonih.gov This dihydrodiol can then be a substrate for a second round of CYP oxidation, leading to the formation of highly reactive diol-epoxides. nih.govosti.gov
Studies on the metabolism of 7-hydroxymethyl-12-methylbenz[a]anthracene, a related PAH, have shown that it can be converted into several dihydrodiols, including the 3,4-, 8,9-, and 10,11-dihydrodiols, by rat liver microsomal fractions. capes.gov.br This demonstrates that a hydroxymethyl-substituted PAH can undergo epoxidation and subsequent hydrolysis to form dihydrodiols. Therefore, it is mechanistically plausible that this compound can be metabolized by CYP enzymes to form an epoxide on one of its aromatic rings (e.g., at the 7,8- or 9,10-positions), which is then converted by epoxide hydrolase into a hydroxymethyl-B[a]P-dihydrodiol.
Data Tables
Table 1: Mutagenic Activity of Selected Benzo(a)pyrene Phenols
This table summarizes the reported mutagenic activity of various B[a]P phenol (B47542) derivatives when tested without metabolic activation. It provides context for the reactivity of compounds substituted at different positions, including the 12-position.
| Compound | Mutagenic Activity in S. typhimurium TA98 | Mutagenic Activity in Chinese Hamster V79 Cells |
| 12-Hydroxybenzo(a)pyrene | Moderately Mutagenic aacrjournals.orgnih.gov | Not specified/Weakly active |
| 6-Hydroxybenzo(a)pyrene | Moderately Mutagenic aacrjournals.orgnih.gov | Moderately Mutagenic aacrjournals.org |
| 1-Hydroxybenzo(a)pyrene | Weakly Mutagenic aacrjournals.org | Inactive/Weakly active |
| 3-Hydroxybenzo(a)pyrene | Weakly Mutagenic aacrjournals.org | Inactive/Weakly active |
| Other Phenols (4-,5-,7-,8-,9-,10-,11-) | Inactive or Weakly Mutagenic researchgate.netaacrjournals.org | Inactive/Weakly active nih.gov |
Data sourced from studies assessing mutagenicity without external metabolic activation systems.
Formation of Diol-Epoxides and Reactive Oxygen Species
The biotransformation of benzo[a]pyrene (B130552) (B[a]P) and its derivatives is a critical area of study in chemical carcinogenesis. A primary pathway for the activation of B[a]P involves its conversion to diol-epoxides. mdpi.comresearchgate.net This process is initiated by cytochrome P450 (CYP) enzymes, particularly isoforms CYP1A1 and CYP1B1, which oxidize the parent compound. nih.govmdpi.com The sequence of metabolic transformations for B[a]P typically proceeds as follows: B[a]P is first converted to B[a]P-7,8-oxide, which is then hydrolyzed by epoxide hydrolase to form B[a]P-7,8-diol. nih.govmdpi.com This dihydrodiol is a key intermediate that can be further oxidized by CYP enzymes to generate the ultimate carcinogenic metabolites, benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE). nih.govmdpi.comresearchgate.net These diol-epoxides are highly reactive electrophiles that can covalently bind to DNA, forming adducts that may lead to mutations and the initiation of cancer. mdpi.comnih.gov
During the metabolic transformations of PAHs, reactive oxygen species (ROS) are often produced as by-products. mdpi.comresearchgate.netresearchgate.net The metabolism of B[a]P by CYP enzymes, for instance, is known to generate ROS. mdpi.comfrontiersin.org Furthermore, some B[a]P metabolites, such as benzo[a]pyrene-quinones, can undergo redox cycling, a process that repeatedly generates ROS and can lead to oxidative DNA damage. nih.govresearchgate.net While the diol-epoxide pathway is well-documented for the parent B[a]P, the presence of a hydroxymethyl group on the benzo-ring system, as in this compound, introduces an additional site for metabolism that significantly influences its biological activity, primarily through Phase II conjugation pathways.
Phase II Conjugation Pathways of this compound and its Metabolites
Phase II metabolism generally involves the conjugation of xenobiotics or their Phase I metabolites with endogenous polar molecules, which increases their water solubility and facilitates their excretion from the body. researchgate.netosti.govmdpi.com For this compound, these pathways can lead to either detoxification or, paradoxically, the formation of even more reactive species.
Sulfotransferase-Catalyzed Activation to Electrophilic Sulfate (B86663) Esters (e.g., Sulfooxymethylbenzo(a)pyrene)
A critical bioactivation pathway for this compound (referred to in much of the literature as 6-hydroxymethylbenzo[a]pyrene or HMBP) involves conjugation with sulfate. nih.gov This reaction is catalyzed by cytosolic sulfotransferase (SULT) enzymes, which transfer a sulfo group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govnih.gov This enzymatic process converts HMBP into a highly electrophilic and mutagenic sulfuric acid ester, 6-sulfooxymethylbenzo[a]pyrene (SMBP). nih.govnih.govncats.iooup.com
This sulfate ester, SMBP, is considered an ultimate carcinogenic form of HMBP. nih.gov Its high reactivity allows it to readily form benzylic DNA adducts, particularly with deoxyguanosine and deoxyadenosine (B7792050) residues in DNA. nih.govoup.com The formation of these adducts is a key molecular event in the carcinogenicity of HMBP. nih.govkoreascience.kr Studies in rats have shown that sulfotransferase activity in the liver plays a major role in the in vivo formation of these benzylic DNA adducts from HMBP. nih.govoup.com The administration of synthetic SMBP to rats resulted in significantly higher levels of these DNA adducts compared to the administration of the parent HMBP. nih.gov This sulfotransferase-mediated activation has been observed in both rat and mouse liver cytosols, and the activity can be inhibited by dehydroepiandrosterone. nih.govnih.govoup.com
| Substrate | Enzyme Family | Cofactor | Reactive Product | Mechanism |
|---|---|---|---|---|
| This compound (HMBP) | Sulfotransferases (SULTs) | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Sulfooxymethylbenzo(a)pyrene (SMBP) | Catalyzes the formation of a reactive sulfate ester, which is a potent electrophile that forms DNA adducts. nih.govnih.govnih.govnih.gov |
Glucuronidation and Glutathione (B108866) Conjugation Mechanisms
In addition to sulfation, glucuronidation and glutathione conjugation are major Phase II detoxification pathways for PAHs and their metabolites. nih.govresearchgate.nethpa.gov.tw These processes serve to convert reactive intermediates into more hydrophilic, less toxic, and readily excretable forms. osti.govmdpi.com
Glucuronidation is mediated by the uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) family of enzymes. researchgate.netosti.gov This process involves the transfer of a glucuronic acid moiety from the cofactor uridine-5′-diphosphate glucuronic acid (UDPGA) to a hydroxyl group on the PAH metabolite. researchgate.netosti.gov This conjugation significantly increases the water solubility of the compound, facilitating its elimination. osti.gov Previous studies have shown that glucuronidation is a primary Phase II metabolic pathway for B[a]P. osti.gov
Glutathione (GSH) conjugation is another crucial detoxification mechanism, catalyzed by glutathione S-transferases (GSTs). researchgate.netmdpi.com These enzymes conjugate reactive electrophilic metabolites, such as epoxides, with the tripeptide glutathione. researchgate.netnih.gov This reaction neutralizes the electrophilicity of the metabolite, preventing it from binding to critical cellular macromolecules like DNA. The resulting GSH-conjugates are then further metabolized and excreted. The mutagenicity of reactive esters like sulfooxymethylpyrene has been shown to be inhibited by glutathione and GST activity. nih.gov
| Pathway | Enzyme Family | Cofactor/Cosubstrate | General Function |
|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Conjugates metabolites with glucuronic acid, increasing water solubility for excretion. researchgate.netosti.gov |
| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione (GSH) | Conjugates and neutralizes electrophilic metabolites, preventing DNA damage. researchgate.netnih.govnih.gov |
Molecular Mechanisms of 12 Hydroxymethylbenzo a Pyrene Mediated Genotoxicity
Formation of Electrophilic Intermediates from 12-Hydroxymethylbenzo(a)pyrene
The conversion of the relatively inert this compound into a reactive, electrophilic species is a critical step in its mechanism of genotoxicity. This bioactivation can proceed through several key pathways, leading to the formation of intermediates capable of attacking the nucleophilic centers in DNA.
Benzylic Carbocations and Sulfate (B86663) Ester Activation
A primary pathway for the metabolic activation of hydroxymethyl-substituted PAHs, including this compound, involves the formation of a highly reactive benzylic carbocation via a sulfuric acid ester intermediate. oup.comoup.com This process is catalyzed by cytosolic sulfotransferase (SULT) enzymes, which utilize the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to donate a sulfo group to the hydroxyl moiety of the hydroxymethyl group. oup.comnih.gov
This enzymatic sulfation results in the formation of an electrophilic sulfuric acid ester, such as 12-sulfooxymethylbenzo(a)pyrene. oup.comnih.govresearchgate.net This ester is an unstable metabolite because the sulfate group is an excellent leaving group. oup.comresearchgate.net The spontaneous heterolytic cleavage of the C-O bond results in the departure of the sulfate anion and the formation of a stabilized benzylic carbocation. oup.comwur.nl The positive charge on this carbocation is delocalized over the extensive π-electron system of the pyrene (B120774) structure, which enhances its stability and reactivity. oup.com This electrophilic carbocation can then readily react with nucleophilic sites on DNA bases, leading to the formation of covalent adducts. oup.com Studies on the analogous compound, 6-hydroxymethylbenzo(a)pyrene, have demonstrated that this sulfotransferase-mediated activation is a major pathway for the formation of benzylic DNA adducts in the liver. nih.gov
Radical Cation Formation and Significance
One-electron oxidation is another significant pathway in the metabolic activation of the parent compound, benzo(a)pyrene, leading to the formation of a radical cation. mdpi.com This reaction is catalyzed by enzymes such as cytochrome P450 (CYP) and peroxidases. mdpi.comnih.gov For benzo(a)pyrene, the radical cation is primarily localized at the C6 position, which is analogous to the C12 position in this compound. mdpi.comnih.gov These radical cations are electrophilic and can react with DNA to form unstable adducts, which may lead to apurinic sites. mdpi.com
While the radical cation pathway is well-established for benzo(a)pyrene, its direct role in the activation of this compound is less clear. However, it has been shown that the radical cation of 6-methylbenzo(a)pyrene, a related compound, can yield 6-hydroxymethylbenzo(a)pyrene upon reaction with water. molaid.com This suggests that this compound can be a product of the radical cation pathway of the corresponding methylated PAH. The significance of direct one-electron oxidation of this compound itself as a major pathway to DNA damage, relative to the sulfation pathway, is not as extensively documented.
Quinone Metabolite Generation
The metabolism of benzo(a)pyrene can also lead to the formation of quinone derivatives, which are another class of reactive metabolites. nih.govinchem.org The oxidation of phenolic metabolites of B(a)P can generate various B(a)P quinones. inchem.org For instance, 6-hydroxybenzo(a)pyrene, a positional isomer of this compound, can be oxidized to form the 1,6-, 3,6-, and 6,12-quinones. inchem.org These quinones can exert genotoxicity through two main mechanisms: by reacting directly with DNA to form stable and depurinating adducts, and by participating in redox cycling. nih.govresearchgate.net Redox cycling generates reactive oxygen species (ROS), which can induce oxidative damage to DNA, such as the formation of 8-oxo-deoxyguanosine. mdpi.com
While direct evidence for the formation of quinones from this compound is limited, the established pathways for other hydroxylated and methylated B(a)P derivatives suggest that it is a plausible route of metabolic activation. The hydroxymethyl group could potentially be oxidized further to contribute to the pool of genotoxic quinone metabolites.
DNA Adduct Formation by this compound Metabolites
The ultimate outcome of the metabolic activation of this compound is the formation of covalent adducts with DNA. These adducts represent a form of DNA damage that, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis.
Characterization of Specific DNA Adduct Structures (e.g., N2-deoxyguanosine adducts)
The primary electrophilic species derived from this compound via the sulfation pathway is the benzylic carbocation. This carbocation preferentially attacks the exocyclic amino groups of purine (B94841) bases in DNA. The most common adducts formed are with guanine (B1146940) and adenine. researchgate.net
For the analogous compound 6-hydroxymethylbenzo(a)pyrene, the major DNA adduct formed both in vitro and in vivo has been identified as N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. nih.gov This adduct results from the covalent bonding between the C12 methylene (B1212753) carbon of the pyrene and the exocyclic N2 atom of deoxyguanosine. Adducts with deoxyadenosine (B7792050) at the N6 position are also formed, though typically to a lesser extent. researchgate.net The stable adducts formed by the reaction of benzo(a)pyrene quinones with DNA also include Michael addition products with the exocyclic amino groups of deoxyguanosine and deoxyadenosine. researchgate.net
Table 1: Major DNA Adducts of Benzo(a)pyrene Metabolites
| Metabolite Class | Electrophilic Intermediate | Primary DNA Target | Adduct Structure Example |
|---|---|---|---|
| Hydroxymethyl-B(a)P | Benzylic Carbocation | Deoxyguanosine (N2) | N2-(benzo[a]pyren-12-ylmethyl)-dG |
| Benzo(a)pyrene | Radical Cation | Guanine (C8, N7) | 7-(benzo[a]pyren-6-yl)guanine |
| Benzo(a)pyrene | Quinones | Deoxyguanosine (N2) | BPQ-dG adducts |
Stereochemical Aspects of Adduct Formation
The stereochemistry of DNA adducts can significantly influence their biological consequences, including their recognition by DNA repair enzymes and their ability to cause mutations. For adducts derived from benzo(a)pyrene diol epoxides, multiple stereoisomers are possible, and it has been shown that the (+)-trans-anti-[BP]-N2-dG adduct is the predominant and most tumorigenic isomer. nih.gov
In the case of adducts formed from the benzylic carbocation of this compound, the situation is different. The benzylic carbocation is planar, and therefore, the reaction with DNA does not introduce a new chiral center at the methylene bridge connecting the pyrene moiety to the nucleobase. The related compound, 6-sulfooxymethylbenzo(a)pyrene, is described as achiral. ncats.io The resulting DNA adduct is therefore not expected to exist as multiple stereoisomers arising from the carcinogen itself. The stereochemical complexity of the final adduct will be determined by its conformation within the DNA double helix, which is influenced by the existing chirality of the deoxyribose sugar and the helical structure of DNA. The lack of inherent stereoisomerism in the adduct linkage may have implications for its biological processing and mutagenic potential compared to the stereochemically complex diol epoxide adducts.
Insufficient Data for Article Generation on "this compound"
Following a comprehensive search for scientific literature, there is insufficient specific data available to generate a detailed and accurate article on the chemical compound "this compound" that adheres to the requested outline.
The provided outline requires in-depth information on specific molecular mechanisms of genotoxicity, including the formation of stable versus depurinating adducts, the location of DNA binding, activation of specific DNA damage response pathways (p53, CHK2, H2AX), induction of mutagenesis, and epigenetic modifications.
However, the available research focuses overwhelmingly on the parent compound, benzo(a)pyrene (B[a]P), and its primary carcinogenic metabolite, benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE). Studies specifically investigating the detailed genotoxic profile of this compound are scarce.
Key findings from the search indicate:
Hydroxymethyl derivatives of benzo(a)pyrene, such as 6-hydroxymethylbenzo(a)pyrene, have been reported to show little to no direct mutagenicity in some test systems. nih.govnih.gov
The genotoxic activity of some hydroxymethyl derivatives, like 6-hydroxymethylbenzo(a)pyrene, appears to depend on further metabolic activation, for instance, through sulfonation to form a reactive sulfate ester that can then bind to DNA. nih.govkoreascience.krsnu.ac.kr This represents a different mechanism of action than the well-documented diol-epoxide pathway of B[a]P. wikipedia.orgmdpi.com
There is no specific information available in the search results regarding this compound's ability to form stable vs. depurinating adducts, its specific binding sites on DNA, or its capacity to activate the p53, CHK2, and H2AX pathways. The extensive body of research on these mechanisms relates to BPDE. mdpi.comnih.govnih.govd-nb.infonih.gov
Similarly, data on mutagenesis and epigenetic alterations (DNA methylation, histone modifications) are well-documented for B[a]P and BPDE but are not specifically available for this compound. encyclopedia.pubnih.govplos.org
Generating content for the requested subheadings would require extrapolating data from other, more potent B[a]P metabolites. This would be scientifically inaccurate and would violate the instruction to focus solely on this compound. Therefore, a scientifically rigorous and informative article that strictly follows the provided outline cannot be constructed based on the currently available information.
Information on the is Not Available in Publicly Accessible Scientific Literature
Despite a comprehensive search of scientific databases and literature, no specific information was found regarding the molecular mechanisms of genotoxicity for the chemical compound This compound , specifically concerning "Protein Adduct Formation" and "Lipid Peroxidation and Oxidative Stress Mechanisms."
The performed searches yielded extensive data on the parent compound, benzo(a)pyrene (B[a]P), and its other metabolites, such as 6-hydroxymethylbenzo(a)pyrene and benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE). The scientific literature details the pathways by which these related compounds induce genotoxicity, including the formation of DNA and protein adducts and the generation of oxidative stress.
However, research specifically elucidating the role of the 12-hydroxymethyl isomer in these processes is not present in the available search results. Therefore, the requested article, structured around the provided outline for this compound, cannot be generated with scientific accuracy at this time.
Analytical and Methodological Approaches in 12 Hydroxymethylbenzo a Pyrene Research
Chromatographic Techniques for Metabolite and Adduct Profiling
Chromatography is a cornerstone for separating the complex mixtures of metabolites and DNA adducts that arise from 12-Hydroxymethylbenzo(a)pyrene exposure. The choice of technique depends on the specific analytical goal, whether it be broad profiling or sensitive quantification of specific targets.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. ingenieria-analitica.comthermofisher.com When coupled with UV/Visible or fluorescence detectors, HPLC offers robust methods for separating and quantifying these compounds. ingenieria-analitica.com For many PAHs, UV detection is often set at 254 nm, providing good sensitivity. ingenieria-analitica.com However, fluorescence detection is particularly advantageous for compounds that exhibit natural fluorescence, as it can offer enhanced sensitivity and selectivity. ingenieria-analitica.comrsc.org By programming the excitation and emission wavelengths, fluorescence detectors can be optimized for specific analytes, which helps in discriminating them from matrix components. ingenieria-analitica.com The combination of HPLC with fluorescence detection has been successfully applied to the analysis of benzo(a)pyrene and its metabolites in various matrices. thermofisher.comucanr.eduresearchgate.net
| Parameter | HPLC with UV Detection | HPLC with Fluorescence Detection |
| Principle | Measures the absorbance of UV light by the analyte. | Measures the light emitted by a fluorescent analyte after excitation. |
| Sensitivity | Good, often at a fixed wavelength like 254 nm. ingenieria-analitica.com | Generally higher than UV for fluorescent compounds. ingenieria-analitica.com |
| Selectivity | Moderate, can be improved with wavelength programming. ingenieria-analitica.com | High, especially with wavelength programming to target specific compounds. ingenieria-analitica.com |
| Application | Broad applicability for UV-absorbing compounds. ingenieria-analitica.com | Ideal for naturally fluorescent compounds like many PAHs and their metabolites. ingenieria-analitica.comulpgc.es |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides superior specificity compared to other methods for the quantification of DNA adducts. researchgate.net This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. Stable isotope dilution (SID) is often employed in conjunction with LC-MS/MS to achieve accurate quantification. researchgate.netnih.gov This approach involves adding a known amount of a stable isotope-labeled version of the analyte of interest to the sample as an internal standard. nih.gov This internal standard co-elutes with the native analyte and is distinguished by its mass, allowing for precise correction of any sample loss during preparation and analysis. nih.gov SID-LC-MS/MS methods have been developed to measure signature metabolites of different benzo(a)pyrene metabolic pathways, including the diol epoxide pathway. hpa.gov.tw This powerful combination allows for the sensitive and accurate measurement of various metabolites and DNA adducts in complex biological samples. researchgate.netnih.gov
The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts, even when present at very low levels. psu.edunih.gov This technique is particularly useful for identifying bulky, hydrophobic DNA adducts formed by compounds like benzo(a)pyrene and its derivatives. psu.edu The method involves enzymatically digesting the DNA to individual nucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the adducted nucleotides. nih.gov The resulting radiolabeled adducts are then separated, typically by thin-layer chromatography (TLC), and quantified by detecting the radioactive decay. psu.edunih.gov This assay has been instrumental in studying DNA adduct formation from various PAHs, including the analysis of adducts derived from hydroxymethyl-PAHs. researchgate.netiaea.org While extremely sensitive, the technique's specificity can sometimes be a limitation compared to mass spectrometry-based methods. researchgate.net
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of novel compounds and the sensitive detection of metabolites. These methods provide detailed information about the molecular structure and electronic properties of the analytes.
Fluorescence spectroscopy is a highly sensitive technique for detecting and quantifying fluorescent molecules like PAHs and their metabolites. ulpgc.es The method relies on exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. ulpgc.es This technique has been used to study the uptake and metabolism of benzo(a)pyrene in cells and to analyze its metabolites in biological fluids. ucanr.eduscielo.br Synchronous fluorescence spectroscopy, where both excitation and emission wavelengths are scanned with a constant offset, can further enhance selectivity and allow for the simultaneous determination of multiple fluorescent compounds in a mixture. ulpgc.es The intrinsic fluorescence of many PAH metabolites makes this a valuable tool for their detection in various research contexts. ucanr.eduulpgc.es
| Technique | Application in this compound Research | Key Findings/Capabilities |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of metabolites and synthetic derivatives. | Provides definitive structural information based on chemical shifts and coupling constants of atomic nuclei. chemicalbook.com |
| Fluorescence Spectroscopy | Sensitive detection and quantification of fluorescent metabolites in biological samples. | Can be used for real-time monitoring of metabolite formation in live cells and for screening purposes. ucanr.eduulpgc.es |
In Vitro and Ex Vivo Model Systems for Metabolic and Genotoxic Studies
Microsomal Incubation Systems (e.g., Rat Liver Microsomes)
No published studies were identified that investigated the metabolism of this compound using rat liver microsomes or other microsomal incubation systems.
Cell Culture Models (e.g., Mammalian Cell Lines, V79 cells)
No research findings were available regarding the genotoxic or metabolic effects of this compound in mammalian cell lines, including V79 cells.
Organoid Cultures for Tissue-Specific Metabolism
No literature was found describing the use of organoid cultures to study the tissue-specific metabolism of this compound.
Computational and Theoretical Investigations of 12 Hydroxymethylbenzo a Pyrene Reactivity
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties that govern the reactivity of molecules. For 12-Hydroxymethylbenzo(a)pyrene, these methods can predict sites susceptible to metabolic transformation and subsequent reactions with cellular components.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules to predict their properties and reactivity. DFT studies on PAHs and their derivatives have been crucial in understanding their mechanisms of action. For this compound, DFT calculations can provide insights into several key aspects of its electronic structure and reactivity.
Key Electronic Properties and Reactivity Descriptors Calculated by DFT:
| Property | Description | Relevance to this compound Reactivity |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller HOMO-LUMO gap generally indicates higher reactivity. This can be used to compare the reactivity of this compound with its parent compound and other metabolites. |
| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Regions of high electron density are susceptible to electrophilic attack, a key step in the metabolic activation of PAHs. The hydroxymethyl group can influence this distribution. |
| Electrostatic Potential (ESP) | The potential energy experienced by a positive point charge at various locations around the molecule. | ESP maps can identify nucleophilic sites (regions of negative potential) that are prone to attack by electrophiles, and electrophilic sites (regions of positive potential). |
| Fukui Functions | These functions describe the change in electron density at a given point in the molecule when an electron is added or removed. | They are used to predict the local reactivity of different atomic sites towards nucleophilic, electrophilic, and radical attack, which is crucial for identifying the most likely sites for further metabolic transformations. |
DFT calculations have been successfully applied to study the electronic properties of various PAHs and their derivatives, providing valuable correlations between molecular structure and carcinogenic activity. For instance, studies on nitro-PAHs have used DFT to correlate the orientation of the nitro group with molecular stability and potential toxicity. Similarly, DFT has been used to investigate the formation mechanisms of benzo(a)pyrene itself. nih.gov
Ab Initio Methods in Energy and Transition State Analysis
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are generally more computationally demanding than DFT but can provide highly accurate results for molecular energies and the geometries of transition states.
For this compound, ab initio calculations can be employed to:
Determine Accurate Energies: Calculate the relative energies of different conformers of the molecule and the thermodynamic stability of its potential metabolites.
Analyze Reaction Pathways: Map out the potential energy surface for metabolic reactions, such as further oxidation or conjugation.
Characterize Transition States: A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Ab initio methods are particularly well-suited for locating and characterizing the geometry and energy of transition states. This information is critical for calculating reaction barriers and understanding the kinetics of metabolic transformations.
Table of Ab Initio Method Applications:
| Application | Description | Significance for this compound |
| Conformational Analysis | Determination of the stable three-dimensional arrangements of the atoms in the molecule. | The orientation of the hydroxymethyl group can influence its reactivity and interactions with enzymes. |
| Thermochemical Data | Calculation of heats of formation and reaction energies. | Provides a thermodynamic basis for predicting the feasibility of different metabolic pathways. |
| Transition State Search | Identification of the geometry and energy of the transition state for a specific reaction. | Allows for the calculation of activation energies, which are key parameters in determining reaction rates. |
While specific ab initio studies on this compound are scarce, the methodologies have been extensively applied to other PAHs and their metabolites, providing a framework for understanding their reactivity.
Molecular Modeling of Interactions with Biological Macromolecules
The ultimate carcinogenic effects of this compound are mediated by its interaction with biological macromolecules, primarily DNA and proteins. Molecular modeling techniques are invaluable for visualizing and quantifying these interactions at the atomic level.
Simulation of DNA Adduct Conformations and Stabilities
Upon metabolic activation to a reactive electrophile, this compound has the potential to form covalent adducts with DNA. These adducts can distort the DNA double helix, leading to errors in DNA replication and transcription, which can ultimately result in mutations and cancer.
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. In the context of this compound-DNA adducts, MD simulations can provide insights into:
Adduct Conformation: The three-dimensional structure of the DNA adduct within the double helix. The orientation of the bulky hydroxymethylbenzo(a)pyrene moiety can vary, leading to different degrees of helical distortion.
Solvent and Ion Interactions: The role of the surrounding water and ions in stabilizing or destabilizing the adducted DNA.
Commonly Studied DNA Adduct Conformations for Benzo(a)pyrene Derivatives:
| Conformation | Description | Potential Impact |
| Intercalated | The polycyclic aromatic moiety is inserted between adjacent base pairs of the DNA. | Causes significant distortion of the DNA backbone and can interfere with the binding of DNA processing enzymes. |
| Minor Groove Binding | The polycyclic aromatic moiety resides in the minor groove of the DNA double helix. | Generally causes less distortion than intercalation but can still disrupt protein-DNA interactions. |
| Major Groove Binding | The polycyclic aromatic moiety is located in the major groove of the DNA. | Can directly interfere with the binding of transcription factors and other proteins that recognize specific DNA sequences. |
While specific simulations of this compound-DNA adducts are not prominent in the literature, extensive molecular modeling has been performed on the DNA adducts of other benzo(a)pyrene metabolites, providing a strong basis for understanding the potential behavior of this compound.
Protein Binding Prediction and Docking Studies
The metabolism of this compound and its subsequent interactions with cellular targets are often mediated by proteins, including metabolic enzymes (e.g., cytochrome P450s) and DNA repair proteins. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Applications of Docking Studies for this compound:
Metabolic Enzyme Binding: Docking simulations can predict how this compound fits into the active site of metabolizing enzymes. This can help to rationalize the observed metabolic profile and predict the formation of further metabolites.
DNA Polymerase Interactions: If a DNA adduct of this compound is formed, docking can be used to study how it interacts with the active site of DNA polymerases, providing insights into the mechanisms of mutagenesis.
Receptor Binding: Some PAHs and their metabolites can interact with cellular receptors, such as the aryl hydrocarbon receptor (AhR), which can trigger a range of toxic responses. Docking can be used to predict the binding affinity of this compound to such receptors.
Recent studies have utilized molecular docking to investigate the binding of benzo(a)pyrene to various proteins, identifying potential toxicological targets. benthamdirect.com This approach can be extended to this compound to predict its protein interaction profile.
Prediction of Metabolic Pathways and Intermediate Stability
Computational methods can be used to predict the likely metabolic fate of this compound and the stability of the intermediates formed along these pathways. This information is crucial for assessing the potential for this compound to be activated into a DNA-reactive species.
The metabolism of benzo(a)pyrene is known to proceed through several pathways, including the formation of epoxides, dihydrodiols, and phenols. The presence of the hydroxymethyl group on the benzo(a)pyrene core can influence the regioselectivity and stereoselectivity of these metabolic transformations.
Computational Approaches for Predicting Metabolism:
Reactivity Indices: As discussed in section 5.1.1, DFT-derived reactivity indices can identify the atomic sites most susceptible to enzymatic attack, thereby predicting the initial steps of metabolism.
Thermodynamic Calculations: By calculating the relative energies of potential metabolites and the activation energies for their formation, computational models can predict the most energetically favorable metabolic pathways.
Metabolism Prediction Software: Several software packages are available that use a combination of quantum chemistry, molecular mechanics, and knowledge-based approaches to predict the metabolic fate of xenobiotics.
Potential Metabolic Transformations of this compound:
| Reaction Type | Description | Potential Products |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the aromatic ring system. | Dihydroxymethyl-benzo(a)pyrene isomers. |
| Epoxidation | Formation of an epoxide on one of the double bonds of the aromatic system. | This compound epoxides. |
| Oxidation of the Hydroxymethyl Group | The hydroxymethyl group can be oxidized to an aldehyde and then to a carboxylic acid. | 12-Formylbenzo(a)pyrene and 12-Carboxybenzo(a)pyrene. |
| Conjugation | The hydroxyl group can be conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion. | Glucuronide and sulfate conjugates of this compound. |
Computational studies on the metabolism of the parent compound, benzo(a)pyrene, have provided a detailed understanding of the key activation pathways. researchgate.netnih.gov These principles can be applied to predict the metabolic profile of this compound and to assess the likelihood of the formation of reactive intermediates.
Energetic Favorability of Different Activation Pathways
The metabolic activation of benzo(a)pyrene and its derivatives is understood to proceed through several key pathways, including the diol epoxide pathway, the quinone pathway, and the radical-cation pathway. researchgate.netresearchgate.net Theoretical studies on related compounds, such as benzo[a]anthracene and its methylated derivatives, have employed computational methods like Density Functional Theory (DFT) to evaluate the thermodynamics of these pathways. nih.gov These studies calculate the relative energies of intermediates and transition states to predict the most energetically favorable route to the formation of reactive species.
For instance, research on methylated benzo[a]anthracenes has shown that the stability of the resulting carbocations can correlate with the biological activity of the parent compound. nih.gov Such computational approaches could, in principle, be applied to this compound to determine whether its activation is more likely to proceed via the formation of a diol epoxide, a quinone, or a radical cation. However, specific computational studies presenting the comparative energetics for these distinct pathways for this compound could not be identified in the available literature. Without such data, a quantitative comparison of the energetic favorability of the different activation routes for this specific compound cannot be provided.
Carbocation and Radical Cation Stabilization
The stability of the carbocation and radical cation intermediates formed during metabolic activation is a crucial determinant of their reactivity towards cellular macromolecules like DNA. Computational studies on other PAHs have investigated factors influencing the stability of these reactive species, such as charge delocalization and hyperconjugation. frontiersin.org
In the context of this compound, the formation of a benzylic carbocation at the 12-methyl position is a plausible activation step. The stability of this carbocation would be influenced by the delocalization of the positive charge across the extensive π-system of the pyrene (B120774) core. Similarly, one-electron oxidation of the molecule would lead to a radical cation, where the distribution of spin and charge would dictate its reactivity.
While computational methods are well-suited to model these properties, including the calculation of charge and spin density distributions, specific studies detailing these characteristics for the carbocation and radical cation of this compound are not available. Therefore, a detailed, data-driven analysis of the stabilization of these specific reactive intermediates cannot be presented at this time. Further focused computational research is necessary to elucidate the intricate electronic factors that govern the reactivity of this particular carcinogenic metabolite.
Structure Activity Relationship Sar and Comparative Studies of 12 Hydroxymethylbenzo a Pyrene
Comparative Metabolism with Other Benzo(a)pyrene Isomers and Metabolites
The metabolic activation of benzo(a)pyrene (BaP) and its derivatives is a critical determinant of their carcinogenic potential. The position of functional groups, such as a hydroxymethyl group, on the BaP scaffold significantly influences the metabolic pathways and the nature of the resulting reactive intermediates.
Differences in Metabolic Pathways with Position of Hydroxymethylation (e.g., vs. 6-Hydroxymethylbenzo(a)pyrene)
The metabolic pathways of hydroxymethylated benzo(a)pyrene isomers can differ substantially based on the location of the hydroxymethyl group. For instance, the metabolism of 6-hydroxymethylbenzo(a)pyrene (6-OHMBaP) has been shown to proceed via sulfation to a reactive sulfuric acid ester, which then forms benzylic DNA adducts. This activation is mediated by sulfotransferase enzymes found in the liver cytosols of rats and mice. The major DNA adduct formed from 6-OHMBaP has been identified as N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. nih.gov While this pathway is established for the 6-isomer, detailed comparative studies on the metabolic pathways of 12-hydroxymethylbenzo(a)pyrene are not extensively documented in the available scientific literature. It is plausible that the position of the hydroxymethyl group at the 12-position, which is not in the "bay region," could lead to different metabolic fates, potentially involving cytochrome P450-mediated oxidation on the aromatic ring system or conjugation reactions. However, without direct comparative studies, the precise differences in metabolic pathways remain to be fully elucidated.
Stereoselectivity in Enzymatic Transformations of Related Derivatives
The enzymatic transformations of benzo(a)pyrene and its derivatives are often highly stereoselective. Cytochrome P450 enzymes, particularly CYP1A1, exhibit both regio- and stereoselectivity in the metabolism of BaP and its dihydrodiol metabolites. nih.govnih.gov For example, the metabolism of (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene by different forms of purified cytochrome P-450 results in varying ratios of the highly mutagenic diol-epoxides I and II, demonstrating marked stereoselectivity. nih.gov
While these studies highlight the principle of stereoselectivity in BaP metabolism, specific data on the enzymatic transformations of this compound and its related derivatives are scarce. The stereochemistry of the hydroxymethyl group and its influence on the binding and orientation within the active sites of metabolic enzymes would be expected to play a crucial role in determining the stereochemical outcome of subsequent metabolic reactions. However, detailed experimental evidence for this compound in this regard is not currently available.
Comparative Genotoxicity and Mutagenicity Studies
The genotoxicity and mutagenicity of benzo(a)pyrene metabolites are closely linked to their chemical structure and reactivity towards DNA. Comparative studies of different isomers and metabolites in various in vitro assays provide valuable insights into their relative carcinogenic potential.
Relative Potency in In Vitro Genotoxicity Assays (e.g., Ames Test, HPRT Assay)
In vitro genotoxicity assays are crucial for assessing the mutagenic potential of chemical compounds. Studies have shown that the position of hydroxylation on the benzo(a)pyrene ring system can significantly impact mutagenicity. For instance, 12-hydroxybenzo(a)pyrene has been reported to be moderately mutagenic in the Salmonella typhimurium (Ames) test, specifically in strain TA98. In contrast, 6-hydroxymethylbenzo(a)pyrene was found to have little or no mutagenicity in Chinese hamster V79 cells. This suggests a higher mutagenic potency for the 12-hydroxy derivative compared to the 6-hydroxymethyl isomer in these specific assay systems.
Table 1: Comparative Mutagenicity of Hydroxylated Benzo(a)pyrene Derivatives
| Compound | Assay System | Result |
| 12-Hydroxybenzo(a)pyrene | Ames Test (TA98) | Moderately Mutagenic |
| 6-Hydroxymethylbenzo(a)pyrene | Chinese Hamster V79 Cells | Little to no mutagenicity |
This table is based on available data and highlights the need for more direct comparative studies in multiple assay systems.
DNA Adduct Profiles Compared to Other Benzo(a)pyrene Metabolites
The formation of covalent DNA adducts is a key event in the initiation of chemical carcinogenesis. The structure of these adducts is dependent on the specific reactive metabolite involved. For 6-hydroxymethylbenzo(a)pyrene, metabolic activation leads to the formation of a major benzylic DNA adduct, N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. nih.gov This adduct arises from the reaction of the electrophilic sulfuric acid ester of 6-OHMBaP with the N2 position of guanine (B1146940) in DNA.
Detailed information on the specific DNA adduct profile of this compound is not extensively described in the current body of scientific literature. The metabolic activation of this compound could potentially lead to the formation of different reactive intermediates, which would, in turn, result in a distinct DNA adduct profile. Advanced analytical techniques such as mass spectrometry are instrumental in identifying and characterizing such DNA adducts. nih.govugent.be Without specific studies on this compound, a direct comparison of its DNA adduct profile with that of other BaP metabolites is not possible at this time.
Influence of Structural Modifications on Molecular Interactions
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with biological macromolecules such as enzymes and receptors. Structural modifications, such as the position of a hydroxymethyl group on the benzo(a)pyrene skeleton, can profoundly influence these molecular interactions.
Furthermore, the interaction of benzo(a)pyrene and its metabolites with cellular receptors, such as the aryl hydrocarbon receptor (AhR), is a critical step in mediating their toxic and carcinogenic effects. The binding affinity to such receptors can be modulated by structural features. While studies have investigated the interaction of benzo(a)pyrene and some of its hydroxylated metabolites with receptors like the estrogen receptor-alpha, specific data on how the 12-hydroxymethyl group influences these molecular interactions is not well-documented. researchgate.net Molecular modeling studies can provide valuable insights into these interactions by predicting the binding modes and affinities of different isomers. nih.govmdpi.com However, experimental data remains essential for validating these computational predictions.
Alkyl Substituent Effects on Metabolism and Genotoxicity
The introduction of alkyl substituents to the benzo(a)pyrene (B[a]P) ring system significantly alters its metabolic fate and genotoxic potential. nih.govresearchgate.net Toxicological data on polycyclic aromatic hydrocarbons (PAHs) have traditionally focused on unsubstituted parent compounds, but concerns over exposure to alkylated PAHs, particularly from sources like mineral oil aromatic hydrocarbons (MOAH), have spurred further investigation. nih.govresearchgate.netwur.nl
Studies using in vitro microsomal incubations and the Ames mutagenicity test have revealed that alkylation redirects the metabolic focus from aromatic ring oxidation to oxidation of the aliphatic side chain. nih.govresearchgate.netwur.nl This metabolic shift has profound consequences for the bioactivation and detoxification of the compound. While aromatic oxidation is often a prerequisite for forming the highly carcinogenic bay-region dihydrodiol-epoxides, side-chain oxidation can also lead to the formation of reactive metabolites. nih.govwur.nl
Pathways leading to the mutagenicity of monomethyl-substituted B[a]P can involve the formation of a 7,8-dihydrodiol-9,10-epoxide, a 4,5-oxide, or a benzylic alcohol from side-chain oxidation. nih.govresearchgate.netwur.nl This benzylic alcohol can be further metabolized to an unstable and reactive sulfate (B86663) ester conjugate, which is a potent electrophile capable of forming DNA adducts. nih.govresearchgate.netwur.nl Therefore, even with a metabolic shift towards the side chain, alkylation does not inherently eliminate the genotoxic risk of B[a]P. researchgate.netwur.nl
Interactive Table: Comparative Mutagenicity of Monomethyl-Substituted B[a]P Derivatives
| Compound | Relative Mutagenicity Order |
| 9-methyl-B[a]P | > |
| 4-methyl-B[a]P | > |
| 6-methyl-B[a]P | > |
| 11-methyl-B[a]P | > |
| Benzo(a)pyrene (B[a]P) | > |
| Other eight monomethyl B[a]Ps |
This table illustrates the general order of mutagenic potency observed in some studies, noting that 6-methyl-B[a]P has also been reported as more mutagenic than B[a]P in other assays. researchgate.net
Role of the Meso-Region in Reactivity and Activation
The meso-region, also known as the L-region, of polycyclic aromatic hydrocarbons plays a crucial role in their metabolic activation and subsequent carcinogenicity. researchgate.netepa.gov The "meso-region theory" of PAH carcinogenesis posits that this specific area of the molecule is a prime site for metabolic activation. researchgate.net For this compound, the hydroxymethyl group is located at a meso-position, making this theory particularly relevant.
This theory suggests that the activation pathway for both unsubstituted and meso-substituted PAHs follows a similar course. researchgate.net A key step in this process is the hydroxylation of a methyl group located at a reactive meso-center, followed by the formation of a reactive ester, such as a sulfuric acid ester. researchgate.netnih.gov This esterification creates a good leaving group, facilitating the generation of a highly reactive benzylic carbonium ion. researchgate.net This electrophilic species can then readily react with nucleophilic sites on cellular macromolecules, most critically DNA, to form adducts that can initiate carcinogenesis. researchgate.netnih.gov
Experimental evidence supports this hypothesis. Studies on 6-hydroxymethylbenzo[a]pyrene (HMBP), a compound structurally analogous to this compound, have demonstrated that it can be converted to a highly mutagenic metabolite in the presence of a sulfotransferase-activating system. epa.gov Rat and mouse liver cytosols contain sulfotransferase enzymes that mediate the formation of an electrophilic sulfuric acid ester from HMBP. nih.gov This reactive ester has been shown to form benzylic DNA adducts with deoxyguanosine and deoxyadenosine (B7792050) both in vitro and in vivo. nih.gov The formation of these adducts in rat liver indicates that sulfotransferase activity is a major pathway for the bioactivation of HMBP in vivo. nih.gov Blocking a meso-region with a substituent that cannot be metabolized in this way can reduce or abolish the carcinogenic activity of the parent hydrocarbon. researchgate.net
Aromatic Hydrocarbon Receptor (AhR) Activation and Gene Expression Modulation
This compound, as a derivative of benzo(a)pyrene (B[a]P), is implicated in the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a central role in the cellular response to xenobiotics. acs.orgiue.ac.cnnih.gov The AhR is a key regulator of genes involved in detoxification pathways and has been shown to mediate critical functions in development and disease. nih.govstami.no Upon binding a ligand like B[a]P or its metabolites, the AhR translocates to the nucleus, forms a complex with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences, thereby modulating the expression of a wide array of genes. nih.gov
The most well-characterized consequence of AhR activation by PAHs is the induction of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. acs.orgnih.gov These enzymes are central to the metabolic activation of PAHs, converting them into reactive epoxide intermediates which can ultimately be transformed into the ultimate carcinogenic diol-epoxides. nih.gov The expression of both CYP1A1 and CYP1B1 is induced by PAHs through the AhR signaling pathway. nih.gov
Beyond xenobiotic metabolism, AhR activation by B[a]P triggers complex transcriptional responses that affect numerous cellular processes. acs.orgiue.ac.cn Gene expression profiling studies have identified a multitude of genes whose expression is altered following B[a]P exposure. These genes are involved in cell cycle regulation, apoptosis, and DNA repair. acs.org For instance, B[a]P exposure has been shown to cause the repression of histone genes, suggesting this is an important component of the DNA damage response. acs.org Furthermore, AhR activation by B[a]P can mediate metabolic reprogramming in cells, affecting pathways such as amino acid and fatty acid metabolism. iue.ac.cn
The modulation of gene expression can occur through both AhR-dependent and AhR-independent mechanisms. acs.org Some genes are induced as a direct response to AhR activation, while others are modulated as part of the cellular response to DNA damage caused by B[a]P's reactive metabolites. acs.org This intricate network of gene expression changes underscores the complex cellular response to B[a]P and its derivatives. acs.org
Interactive Table: Selected Genes Modulated by Benzo(a)pyrene via AhR-Dependent and DNA Damage Pathways
| Gene | Function | Primary Modulation Pathway |
| CYP1A1 | Xenobiotic Metabolism | AhR Activation |
| CYP1B1 | Xenobiotic Metabolism | AhR Activation |
| NQO1 | Xenobiotic Metabolism | AhR Activation |
| MGST1 | Xenobiotic Metabolism | AhR Activation |
| AQP3 | Cell signaling, transport | AhR Activation |
| Notch1 | Cell signaling, development | AhR Activation |
| Histone Genes | Chromatin structure | DNA Damage Response |
| CRY1 | Circadian rhythm | Independent of AhR/DNA Damage |
| MAK | Cell cycle regulation | Independent of AhR/DNA Damage |
This table provides examples of genes whose expression is altered by Benzo(a)pyrene exposure, categorized by the primary signaling pathway involved in their modulation. acs.orgnih.gov
Future Research Directions in 12 Hydroxymethylbenzo a Pyrene Studies
Elucidating Undiscovered Metabolic Pathways and Novel Metabolites
The metabolic activation of benzo(a)pyrene is complex, involving multiple enzymatic pathways. The most extensively studied is the diol-epoxide pathway, where Cytochrome P450 (CYP) enzymes, specifically CYP1A1 and CYP1B1, and epoxide hydrolase convert BaP into the ultimate carcinogen, BaP-7,8-diol-9,10-epoxide (BPDE). mdpi.commdpi.com Another significant route is the "meso-region" or "bioalkylation" pathway, which involves the formation of 6-methylbenzo(a)pyrene, subsequently metabolized to 6-hydroxymethylbenzo(a)pyrene. tandfonline.comnih.gov This hydroxymethyl metabolite can be further activated into a reactive sulfuric acid ester, 6-sulfooxymethyl-benzo[a]pyrene, which also forms DNA adducts. nih.govoup.com
A critical future direction is to determine the precise metabolic fate of 12-Hydroxymethylbenzo(a)pyrene. Research must investigate whether it is a terminal detoxification product or a proximate carcinogen that undergoes further activation. It is plausible that, analogous to its 6-hydroxymethyl isomer, this compound could be a substrate for sulfotransferases (SULTs) or other conjugating enzymes, potentially leading to the formation of a highly reactive benzylic sulfate (B86663) ester.
Future studies should employ high-resolution mass spectrometry and nuclear magnetic resonance (NMR) to identify and structurally confirm the metabolites produced from this compound in various biological systems. Investigating its formation as a potential metabolite of BaP, possibly via the oxidation of a methyl-substituted precursor or through other less-characterized pathways, is also essential. For instance, rat kidney cells are known to produce BaP-6,12-quinone from BaP, highlighting the potential for oxidation at the 12-position. inchem.org
Advanced Characterization of DNA and Protein Adductomics
The carcinogenicity of BaP is largely attributed to the formation of covalent adducts with macromolecules. The diol-epoxide, BPDE, is known to form bulky DNA adducts, primarily with guanine (B1146940) bases. mdpi.comnih.gov Similarly, the reactive ester derived from 6-hydroxymethylbenzo(a)pyrene forms benzylic DNA adducts, with the major adduct identified as N²-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. oup.com In addition to DNA, BaP metabolites can bind to abundant blood proteins like serum albumin, forming adducts with amino acids such as histidine and lysine, which can serve as biomarkers of exposure. mdpi.comresearchgate.net
A primary goal for future research is the definitive identification and quantification of DNA and protein adducts formed specifically by this compound. This necessitates the synthesis of analytical standards for its potential reactive metabolites and the subsequent adducts. Advanced techniques like ³²P-postlabeling, tailored with specific chromatographic conditions, have proven successful in detecting adducts from other aralkylating agents like 6-hydroxymethylbenzo[a]pyrene and could be adapted for this purpose. researchgate.net
Furthermore, ultra-sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods should be developed to detect these specific adducts in cellular models and, ultimately, in in vivo systems. Identifying the precise structures of these adducts will be crucial for understanding their potential to induce mutations and initiate carcinogenesis, and for developing specific biomarkers to assess human exposure and risk associated with this particular metabolic pathway of BaP.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
Understanding the biological impact of a single compound requires a holistic view that single-endpoint assays cannot provide. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy for a systems-level understanding of complex biological responses. researchgate.net This approach allows researchers to move beyond simple exposure-response relationships to build comprehensive models of molecular and cellular perturbations.
The application of multi-omics strategies represents a significant future avenue for research on this compound. By treating relevant cell or tissue models with the compound, researchers can simultaneously gather data across multiple biological layers.
Transcriptomics (RNA-Seq) can reveal which genes and signaling pathways are activated or suppressed, providing clues about cellular responses like stress, DNA repair, and apoptosis.
Proteomics can identify changes in protein expression and post-translational modifications, indicating which cellular functions are most affected.
Metabolomics can provide a detailed profile of the downstream metabolic consequences of exposure, including the identification of novel biomarkers of effect.
Integrating these datasets can help construct a comprehensive picture of the compound's mechanism of action. For example, correlating the upregulation of specific CYP or SULT genes (transcriptomics) with the increased abundance of the corresponding enzymes (proteomics) and the appearance of specific metabolites (metabolomics) would provide powerful evidence for a specific metabolic pathway.
Development of Novel In Vitro Models for Enhanced Biotransformation and Genotoxicity Assessment
Traditional 2D cell cultures often lack the metabolic competency and complex architecture of in vivo tissues, limiting their predictive value in toxicology. Recent advancements have led to the development of more physiologically relevant in vitro models. Human tissue organoids, which are 3D cultures that mimic the structure and function of organs like the liver, lung, and colon, have been successfully used to study BaP metabolism and DNA adduct formation. mdpi.com Other models include precisely cultured primary cells, co-cultures of different cell types, and microfluidic "organ-on-a-chip" systems.
A key future direction is the application of these advanced in vitro models to study the biotransformation and genotoxicity of this compound. Using liver or lung organoids, for example, researchers can investigate the compound's metabolism in a human-relevant context, identifying metabolites and assessing DNA damage with greater accuracy than in conventional cell lines. mdpi.com Cell-mediated assays, where metabolically incompetent cells (like V79) are co-cultured with metabolically active cells, can be employed to determine if metabolites of this compound are responsible for observed mutagenicity. nih.gov
These models also offer a platform for higher-throughput screening, allowing for the testing of a range of concentrations and the comparison of inter-individual variability using organoids derived from different human donors. mdpi.com This will enhance the ability to assess the potential risks posed by this metabolite.
Refined Computational Predictions of Reactivity and Biological Activity
Computational toxicology and quantum chemistry provide powerful in silico tools to predict the properties of chemical compounds, complementing and guiding experimental work. Methods like Density Functional Theory (DFT) can be used to calculate molecular structures, electronic properties, and reaction energies, offering insights into chemical reactivity and stability. mdpi.comfrontiersin.org Such studies can predict the most likely sites on a molecule for metabolic attack or for reacting with biological macromolecules.
Future research should extensively apply these computational methods to this compound. DFT calculations can be used to predict the ease of formation of a reactive carbocation from a sulfated or phosphorylated 12-hydroxymethyl group, comparing its stability and reactivity to the well-characterized carbocations from the BPDE and 6-hydroxymethyl pathways. researchgate.net
These computational predictions can help prioritize experimental studies. For instance, if calculations suggest that a sulfate ester of this compound is particularly stable and electrophilic, this would provide a strong rationale for synthesizing the compound and testing its mutagenicity. Molecular docking simulations can also predict how this compound and its metabolites might interact with the active sites of metabolic enzymes or bind within the DNA helix, guiding the search for specific adducts and metabolic pathways.
Q & A
Q. Q1. What are the recommended methods for synthesizing 12-Hydroxymethylbenzo(a)pyrene in laboratory settings?
Methodological Answer: Synthesis typically involves hydroxylation and methylation of benzo(a)pyrene precursors. For example:
Hydroxylation : Use regioselective oxidation (e.g., cytochrome P450 enzyme systems or chemical oxidants like m-CPBA) to introduce hydroxyl groups at the 12-position .
Methylation : Employ methylating agents (e.g., methyl iodide or dimethyl sulfate) under anhydrous conditions, catalyzed by bases like potassium carbonate .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or HPLC for isolating the target compound.
Q. Key Validation :
- Confirm structure via NMR (e.g., methyl singlet at δ 2.1–2.3 ppm) and mass spectrometry (molecular ion peak at m/z 282.3) .
Q. Q2. How can researchers ensure accurate quantification of this compound in environmental samples?
Methodological Answer:
Sample Preparation :
- Liquid-liquid extraction (LLE) using toluene or dichloromethane for hydrophobic matrices .
- Solid-phase extraction (SPE) with C18 cartridges for aqueous samples .
Analytical Techniques :
- GC-MS : Derivatize with BSTFA to improve volatility; monitor m/z 282 → 252 (characteristic fragmentation) .
- HPLC-UV/FLD : Use C18 columns (acetonitrile/water mobile phase); fluorescence detection at λex/λem = 295/430 nm for enhanced sensitivity .
Calibration : Use certified reference materials (e.g., benzo(a)pyrene-d12 as an internal standard) to minimize matrix effects .
Q. Q3. What experimental strategies resolve contradictions in reported metabolic activation pathways of this compound?
Methodological Answer: Contradictions often arise from species-specific metabolism or varying experimental conditions. To address this:
Comparative Studies :
- Use human hepatocytes vs. rodent microsomes to assess interspecies differences in CYP1A1/1B1 activity .
- Isotopic labeling (e.g., -tagged compound) to track metabolite formation pathways .
Enzyme Inhibition :
- Co-incubate with α-naphthoflavone (CYP1A1 inhibitor) or ketoconazole (CYP3A4 inhibitor) to identify key enzymes .
Data Integration :
- Apply computational models (e.g., molecular docking) to predict binding affinities for epoxide formation .
Case Study : Gendre et al. (2002) resolved discrepancies in hydroxylated metabolite ratios by standardizing urinary biomarker protocols across occupational cohorts .
Q. Q4. How do structural modifications at the 12-position influence the carcinogenic potential of benzo(a)pyrene derivatives?
Methodological Answer:
Mutagenicity Assays :
- Ames test (TA98 strain) with S9 metabolic activation to assess direct DNA adduct formation .
QSAR Modeling :
- Correlate Hammett constants (σ) of 12-substituents with tumorigenicity indices in rodent models .
Mechanistic Studies :
- Measure diol-epoxide-DNA adduct levels via -postlabeling; compare 12-hydroxymethyl vs. 7,8-diol-9,10-epoxide adducts .
Key Finding : Hydroxymethyl groups at the 12-position reduce diol-epoxide stability, decreasing DNA binding efficiency compared to unmodified benzo(a)pyrene .
Q. Q5. What are the critical considerations for designing in vitro studies on this compound’s genotoxicity?
Methodological Answer:
Cell Line Selection :
- Use metabolically competent cells (e.g., HepG2 with endogenous CYP450 activity) or co-culture with S9 fractions .
Dose-Response Design :
- Include sub-cytotoxic concentrations (IC10–IC20) to avoid confounding effects from cell death .
Endpoint Validation :
- Combine comet assay (DNA strand breaks) with γ-H2AX immunofluorescence (double-strand breaks) for robust genotoxicity assessment .
Q. Pitfall Avoidance :
- Pre-test solubility in DMSO/culture media to prevent precipitation artifacts.
- Include benzo(a)pyrene and vehicle controls to isolate 12-hydroxymethyl-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
